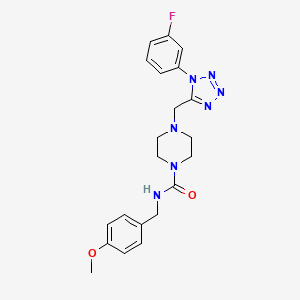
4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24FN7O2 and its molecular weight is 425.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through a cycloaddition reaction between an azide and a nitrile, often using 3-fluorobenzonitrile as a starting material.
- Introduction of the Piperazine and Carboxamide Groups : The piperazine ring is introduced via alkylation reactions, followed by carboxamidation to yield the final compound.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the tetrazole ring enhances the ability to interact with microbial enzymes, potentially inhibiting their activity. In vitro studies have shown promising results against various bacterial strains, suggesting that this compound could serve as a lead in antibiotic development.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HeLa | 12.8 | Cell cycle arrest |
Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit neuropharmacological effects, potentially acting as a modulator for neurotransmitter systems. Its structural components may allow it to interact with serotonin and dopamine receptors, which could be beneficial in treating disorders such as depression or anxiety.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The tetrazole ring mimics certain biological molecules, allowing it to bind effectively to enzyme active sites.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Signal Transduction Modulation : By affecting signaling pathways, this compound can induce apoptosis in cancer cells or alter neurotransmitter levels in neurological contexts.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined the efficacy of similar compounds on various cancer cell lines. The results indicated that modifications to the piperazine structure significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of tetrazole derivatives. It was found that compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria, supporting the hypothesis that structural modifications can lead to improved biological outcomes .
Eigenschaften
IUPAC Name |
4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O2/c1-31-19-7-5-16(6-8-19)14-23-21(30)28-11-9-27(10-12-28)15-20-24-25-26-29(20)18-4-2-3-17(22)13-18/h2-8,13H,9-12,14-15H2,1H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIFBDYDHJVQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













